molecular formula C10H10ClF2N B2602760 2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline CAS No. 2383620-70-8

2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline

Cat. No.: B2602760
CAS No.: 2383620-70-8
M. Wt: 217.64
InChI Key: NHKVACLGTNDOMA-UHFFFAOYSA-N
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Description

2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures, resulting in the formation of fluorinated quinoline derivatives .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclocondensation reactions and nucleophilic substitution of fluorine atoms. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated quinoline derivatives with enhanced biological activities and unique properties .

Scientific Research Applications

2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances the compound’s ability to bind to these targets, leading to increased biological activity. The exact pathways and molecular targets vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2N/c1-6-4-9(11)14-8-2-3-10(12,13)5-7(6)8/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKVACLGTNDOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CC(CC2)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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